molecular formula C7H10O2 B14397129 Bicyclo[3.2.0]hept-2-ene-1-peroxol CAS No. 89780-90-5

Bicyclo[3.2.0]hept-2-ene-1-peroxol

Katalognummer: B14397129
CAS-Nummer: 89780-90-5
Molekulargewicht: 126.15 g/mol
InChI-Schlüssel: SCGYAXLTNYNJCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[320]hept-2-ene-1-peroxol is a unique organic compound characterized by its bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.0]hept-2-ene-1-peroxol typically involves the peroxidation of bicyclo[3.2.0]hept-2-ene. One common method includes the reaction of bicyclo[3.2.0]hept-2-ene with hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is typically carried out at room temperature and monitored until the desired conversion is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale peroxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[3.2.0]hept-2-ene-1-peroxol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Bicyclo[3.2.0]hept-2-ene-1-peroxol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of bicyclo[3.2.0]hept-2-ene-1-peroxol involves its interaction with molecular targets through its peroxol group. The compound can generate reactive oxygen species (ROS) upon decomposition, which can interact with various biological molecules. This reactivity is harnessed in both chemical synthesis and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bicyclo[3.2.0]hept-2-ene-1-peroxol is unique due to its peroxol functional group, which imparts distinct reactivity compared to other bicyclic compounds. This makes it valuable in specific synthetic applications and research contexts .

Eigenschaften

CAS-Nummer

89780-90-5

Molekularformel

C7H10O2

Molekulargewicht

126.15 g/mol

IUPAC-Name

1-hydroperoxybicyclo[3.2.0]hept-2-ene

InChI

InChI=1S/C7H10O2/c8-9-7-4-1-2-6(7)3-5-7/h1,4,6,8H,2-3,5H2

InChI-Schlüssel

SCGYAXLTNYNJCO-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1CC=C2)OO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.